molecular formula C10H12ClNO B2885504 3-(chloromethyl)-N,N-dimethylbenzamide CAS No. 442910-26-1

3-(chloromethyl)-N,N-dimethylbenzamide

Cat. No. B2885504
CAS RN: 442910-26-1
M. Wt: 197.66
InChI Key: IAIVBMDMECTBOB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of organochlorines . It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, 3-(Chloromethyl)benzoic acid has a linear formula of ClCH2C6H4CO2H . The chloromethyl group is attached to the benzene ring .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, compounds similar to 3-(chloromethyl)-N,N-dimethylbenzamide are utilized in the preparation of complex molecules. For example, the chloromethylation reaction is a critical step in creating intermediates for further chemical transformations. In one study, a method for the controlled chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) showcases the significance of chloromethyl groups in modifying polymers, which could be analogous to applications involving this compound (Manohar et al., 2017).

Materials Science

In materials science, chloromethylated compounds are often key precursors in developing functional materials. For instance, the synthesis of anion-exchange membranes for water desalination involves chloromethylated intermediates, highlighting the role of such compounds in environmental applications and the potential for this compound to contribute to this field (Manohar et al., 2017).

Future Directions

While specific future directions for 3-(chloromethyl)-N,N-dimethylbenzamide are not available, research in the field of chloromethyl compounds is ongoing. For instance, targeted proteomics is being explored for its potential in quantifying protein abundances in complex biological matrices . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are being recognized for their potential in interrogating extended protein interfaces .

properties

IUPAC Name

3-(chloromethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIVBMDMECTBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

442910-26-1
Record name 3-(chloromethyl)-N,N-dimethylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of dimethylamine (2.91 mL, 5.82 mmol, 2.0M THF), NEt3 (0.885 mL, 6.35 mmol) and CH2Cl2 30 mL was cooled to 0° C. 3-(Chloromethyl)benzoyl chloride (1.0 g, 5.29 mmol) was added as a CH2Cl2 solution (3 mL) and the solution was stirred at 0° C. for 2 hours and then at ambient temperature for 2 hours. The reaction was washed with 1N HCl followed by brine, and the organic layer was dried over Na2SO4, filtered and concentrated. The product was purified by column chromatography (EtOAc) to provide 0.745 g (71%) of the product as colorless oil.
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
0.885 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of 3-(chloromethyl)benzoyl chloride (426 μL, 3 mmol) and Et3N (626 μL, 4.5 mmol) in THF (5 mL) was treated with dimethylamine (1.5 mL, 2-M in THF, 3 mmol), stirred at room temperature for 1 h, poured into water, extracted with EtOAc, dried (MgSO4) and concentrated in vacuo to give the title compound (580 mg, 98%) as a colourless oil; NMR δH (400 MHz, CDCl3) 7.46–7.34 (4H, m), 4.59 (2H, s), 3.11 (3H, s) and 2.98 (3H, s); Anal. Calcd for C12H12N6O2. 0.2H2O: C, 49.38; H, 4.28, N, 28.79.Found: C, 49.25; H, 4.09; N, 28.47.
Quantity
426 μL
Type
reactant
Reaction Step One
Name
Quantity
626 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

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